2-(4-Bromobenzyl)-1H-benzimidazole
Overview
Description
2-(4-Bromobenzyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole typically involves the condensation of 4-bromobenzylamine with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki coupling or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate are commonly used for coupling reactions.
Major Products
Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core can bind to the active site of enzymes, while the bromobenzyl group enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)-1H-benzimidazole
- 2-(4-Methylbenzyl)-1H-benzimidazole
- 2-(4-Fluorobenzyl)-1H-benzimidazole
Uniqueness
2-(4-Bromobenzyl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can participate in various halogen bonding interactions, enhancing its binding properties in biological systems. The bromine atom also makes it a versatile intermediate for further functionalization through substitution reactions.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFICICMGDCINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073001 | |
Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100622-41-1 | |
Record name | 2-[(4-Bromophenyl)methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100622-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 2-((4-bromophenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100622411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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